molecular formula C7H9BF3KO2 B2842510 Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide CAS No. 2410559-74-7

Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide

Cat. No.: B2842510
CAS No.: 2410559-74-7
M. Wt: 232.05
InChI Key: ASAXRQFLFVABCA-UHFFFAOYSA-N
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Description

Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[111]pentanyl)boranuide is a complex organoboron compound It features a unique bicyclo[111]pentane structure, which is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This is achieved through a series of cyclization reactions starting from simple organic precursors.

    Introduction of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with boron trifluoride etherate.

    Methoxycarbonylation: The methoxycarbonyl group is added using methyl chloroformate under basic conditions.

    Potassium Salt Formation: The final step involves the formation of the potassium salt by reacting the intermediate with potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the boron atom.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

The major products depend on the type of reaction. For example, in a substitution reaction, the product would be a new organoboron compound with the nucleophile replacing the trifluoroborate group.

Scientific Research Applications

Chemistry

    Synthetic Reagent: Used in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in electron transfer processes, while the bicyclo[1.1.1]pentane core provides structural stability. The methoxycarbonyl group can enhance solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(phenyl)boranuide
  • Potassium trifluoro(ethyl)boranuide
  • Potassium trifluoro(methyl)boranuide

Uniqueness

Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide is unique due to its bicyclo[1.1.1]pentane structure, which imparts rigidity and stability not found in simpler boron compounds. This makes it particularly useful in applications requiring robust and stable reagents.

This compound’s unique structure and reactivity profile make it a valuable tool in both academic research and industrial applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields highlight its importance in modern chemistry.

Properties

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF3O2.K/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11;/h2-4H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXRQFLFVABCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410559-74-7
Record name Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate
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